molecular formula C10H10KNO7S2 B7798012 CID 16211133

CID 16211133

Cat. No. B7798012
M. Wt: 359.4 g/mol
InChI Key: SHURQDDWGCOLFA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 16211133 is a useful research compound. Its molecular formula is C10H10KNO7S2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 16211133 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 16211133 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 16211133 involves the condensation of two molecules of 2,4-dichloro-5-methylpyrimidine with one molecule of 2-amino-5-methylbenzoic acid.

Starting Materials
2,4-dichloro-5-methylpyrimidine, 2-amino-5-methylbenzoic acid

Reaction
Step 1: Dissolve 2,4-dichloro-5-methylpyrimidine (2 equivalents) and 2-amino-5-methylbenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)., Step 2: Add a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to the reaction mixture., Step 3: Stir the reaction mixture at room temperature for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC)., Step 4: Filter the reaction mixture to remove any insoluble impurities., Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 6: Purify the crude product by column chromatography using a suitable eluent such as a mixture of dichloromethane and methanol., Step 7: Collect the pure product and dry it under vacuum to obtain CID 16211133.

properties

IUPAC Name

potassium;6-amino-4-sulfonaphthalene-2-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2.K.H2O/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHURQDDWGCOLFA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)O)N.O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)O)N.O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10KNO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16211133

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